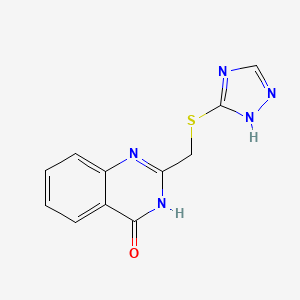
2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]-4(3H)-QUINAZOLINONE is a heterocyclic compound that features both a quinazolinone and a triazole ring. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]-4(3H)-QUINAZOLINONE typically involves the reaction of quinazolinone derivatives with triazole-containing compounds. One common method includes the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the quinazolinone ring or the triazole ring.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced quinazolinone derivatives, and substituted triazole derivatives .
Applications De Recherche Scientifique
2-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]-4(3H)-QUINAZOLINONE has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]-4(3H)-QUINAZOLINONE involves its interaction with biological targets such as enzymes and receptors. The triazole ring can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function . The quinazolinone ring can interact with DNA or proteins, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar antimicrobial activities.
Quinazolinone Derivatives: These compounds share the quinazolinone ring and are known for their anticancer and antimicrobial properties.
Uniqueness
2-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]-4(3H)-QUINAZOLINONE is unique due to the combination of the triazole and quinazolinone rings, which provides a broader spectrum of biological activities compared to compounds containing only one of these rings .
Propriétés
Formule moléculaire |
C11H9N5OS |
|---|---|
Poids moléculaire |
259.29 g/mol |
Nom IUPAC |
2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H9N5OS/c17-10-7-3-1-2-4-8(7)14-9(15-10)5-18-11-12-6-13-16-11/h1-4,6H,5H2,(H,12,13,16)(H,14,15,17) |
Clé InChI |
GVEDTLGMMNINSG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=NC=NN3 |
Solubilité |
>38.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS,4R,9bR)-N-(2-fluorophenyl)-4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B14946459.png)
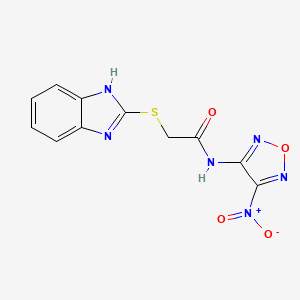
![2-(4-iodo-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B14946477.png)
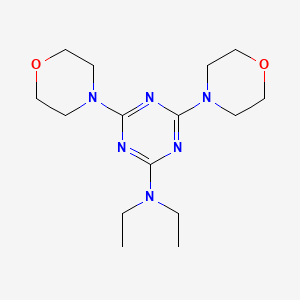
![3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carbonitrile](/img/structure/B14946492.png)
![Cyclohex-2-enone, 2-[2-(3,4-diethoxyphenyl)acetyl]-3-(2-hydroxyethylamino)-](/img/structure/B14946503.png)
![N-(4-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3'-methyl-2,4',6'-trioxo-1,2,2',3',3a',4',6',6a'-octahydro-5'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-5'-yl}phenyl)acetamide](/img/structure/B14946505.png)

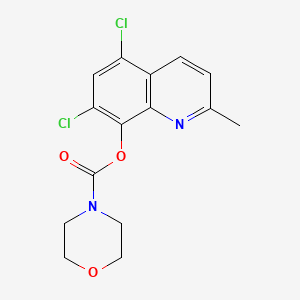
![1-(1,3-Benzodioxol-5-yl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B14946522.png)
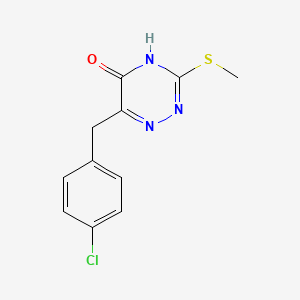
![5-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14946543.png)
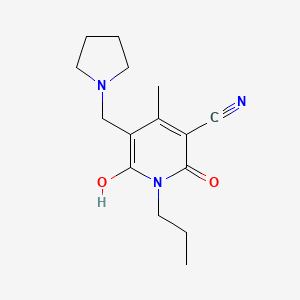
![2-[1-benzyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B14946562.png)
